molecular formula C19H21N3O4S B2961320 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421476-25-6

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No. B2961320
CAS RN: 1421476-25-6
M. Wt: 387.45
InChI Key: USKIYDINMAPGHA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a dihydrobenzo[b][1,4]dioxin ring, a pyrimido[2,1-b][1,3]thiazine ring, and a carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its spectral properties .

Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have extensively studied the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituents as precursors, which have shown potent anticancer activity against colon HCT-116 human cancer cell lines. For example, Abdel-Motaal, Alanzy, and Asem (2020) explored the synthesis of new heterocycles that displayed significant anticancer activity, highlighting the potential of these compounds in cancer treatment (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial Evaluation

The antimicrobial properties of these compounds have also been a focal point of research. Hemdan and Abd El-Mawgoude (2015) synthesized thieno[2,3-d]-pyrimidine and related systems, testing their antimicrobial activity and finding some of the synthesized compounds to be effective against various pathogens (Hemdan & Abd El-Mawgoude, 2015).

Anti-Inflammatory and Analgesic Agents

Further investigations into the therapeutic applications of these derivatives have led to the discovery of anti-inflammatory and analgesic agents. Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone that exhibited COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects, suggesting their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Prospective Biologically Active Compounds

Abdel-latif, El-Shaieb, and El-Deen (2011) have developed prospective biologically active isoindoloquinazoline, pyrimidine, and thiazine derivatives, showcasing the versatility of these compounds in generating a variety of bioactive molecules that could have significant therapeutic applications (Abdel-latif, El-Shaieb, & El-Deen, 2011).

Performance Enhancement of Polybenzoxazine

In the field of materials science, the performance improvement of polybenzoxazine by alloying with polyimide has been explored, highlighting the application of these compounds in enhancing the thermal stability and mechanical properties of polymeric materials. Takeichi, Guo, and Rimdusit (2005) demonstrated how the addition of a bifunctional benzoxazine monomer to polyimide significantly improves the material's properties (Takeichi, Guo, & Rimdusit, 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific studies on this compound, it’s impossible to say what its mechanism of action might be .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s impossible to provide details on the safety and hazards of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential uses. This could include exploring its potential as a drug or its use in other applications .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-14-11(2)20-19-22(18(14)24)9-12(10-27-19)17(23)21-13-4-5-15-16(8-13)26-7-6-25-15/h4-5,8,12H,3,6-7,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKIYDINMAPGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

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